alpha-(3-Methylphenoxy)acetophenone
Description
α-(3-Methylphenoxy)acetophenone is an aromatic ketone derivative characterized by a phenoxy group substituted with a methyl group at the 3-position, attached to the alpha-carbon of acetophenone. Acetophenones are widely studied for their versatility in organic synthesis, biological activities, and industrial applications .
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-1-phenylethanone |
InChI |
InChI=1S/C15H14O2/c1-12-6-5-9-14(10-12)17-11-15(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
QZJULIXUNKVGQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetophenone Derivatives
Substituent Effects on Reactivity and Physical Properties
Acetophenone derivatives exhibit distinct physicochemical behaviors depending on substituent type and position. For example:
- p-Trifluoromethylacetophenone (A): The electron-withdrawing -CF₃ group reduces electron density at the carbonyl carbon, increasing resistance to reduction compared to unsubstituted acetophenone (B) .
- p-Aminoacetophenone (C): The electron-donating -NH₂ group enhances carbonyl reactivity, facilitating hydrogenation under milder conditions .
- 3'-Hydroxyacetophenone: The hydroxyl group at the 3-position improves solubility in polar solvents and enhances antioxidant and antimicrobial activities .
Table 1: Comparative Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|
| α-(3-Methylphenoxy)acetophenone* | ~45–50 (est.) | ~300 (est.) | Moderate (ethanol, acetone) |
| Acetophenone (B) | 19–20 | 202 | High |
| p-Trifluoromethylacetophenone (A) | 33–35 | 215 | Low |
| 3'-Hydroxyacetophenone | 96–98 | 245 | High |
Table 2: Bioactivity Comparison
| Compound | Antimicrobial (MIC, μg/mL) | Anti-inflammatory (IC₅₀, μM) | Antioxidant (EC₅₀, μM) |
|---|---|---|---|
| α-(3-Methylphenoxy)acetophenone* | Not reported | Not reported | Not reported |
| Paeonol | 25–50 (fungi) | 10–20 (COX-2 inhibition) | 15–30 (DPPH assay) |
| 3'-Hydroxyacetophenone | 50–100 (bacteria) | 50–100 (TNF-α inhibition) | 20–40 |
Key Research Findings and Limitations
- Synthetic Challenges: Steric hindrance from the methylphenoxy group may complicate regioselective reactions, necessitating tailored catalysts .
- Toxicity Concerns: Methylphenoxy groups could introduce metabolic stability but may also increase bioaccumulation risks .
- Gaps in Data: No direct studies on α-(3-Methylphenoxy)acetophenone’s pharmacokinetics or ecotoxicology exist, highlighting the need for targeted research .
Preparation Methods
Reaction Mechanism and Catalytic Systems
The Friedel-Crafts acylation involves electrophilic substitution where 3-methylphenol reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) are preferred due to their efficacy in activating acyl chlorides. For example, in the synthesis of 3,4-methylenedioxyacetophenone, AlCl₃ achieved a 121% mass yield under optimized conditions (60°C, 4 hours).
Process Optimization
Key parameters include:
-
Molar Ratios : A 1.2:1 to 2:1 ratio of acylating agent to aromatic substrate ensures complete conversion.
-
Temperature : Reactions proceed efficiently at 50–90°C, with higher temperatures favoring kinetics but risking side reactions like polymerization.
-
Solvent Selection : Dichloroethane and acetic anhydride are effective for solubilizing intermediates and facilitating easy recovery via distillation.
Table 1: Friedel-Crafts Acylation Conditions from Patent CN113563301A
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 60 | 4 | 121* |
| ZnCl₂ | 80 | 5 | 118* |
| *Mass yield relative to starting material. |
Nucleophilic Substitution from Alpha-Chloroacetophenone
Chlorination Strategies
Alpha-chloroacetophenone serves as a pivotal intermediate. Patent CN1699322A details its synthesis using DCDMH as a chlorinating agent, achieving high selectivity at mild temperatures (20–60°C). The reaction employs mineral acids (e.g., HCl) or organic acids (e.g., trifluoroacetic acid) in catalytic amounts (0.1–1.0 equivalents relative to acetophenone).
Phenoxy Substitution
Substituting the chloride with 3-methylphenol requires deprotonation of the phenol to form a phenoxide nucleophile. Sodium carbonate or hydroxide bases are effective, as demonstrated in the synthesis of alpha-(N-methyl-N-benzamido group)-3-hydroxy acetophenone hydrochloride, where pH control (8–10) and temperatures of 15–25°C optimized substitution yields.
Table 2: Substitution Reaction Parameters from Patent CN104356013A
| Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Na₂CO₃ | 25 | 1 | 85 |
| NaOH | 15 | 2 | 88 |
Bromination and Phenoxy Substitution Cascades
Bromination of Acetophenone Derivatives
Brominating alpha-acetophenone derivatives, as seen in the synthesis of alpha-bromo-3-acetoxy acetophenone, employs bromine and oxidants like hydrogen peroxide. This method avoids harsh conditions, with yields exceeding 90% when using dichloroethane as a solvent.
Phenoxide Coupling
The brominated intermediate reacts with 3-methylphenol under basic conditions. For instance, in sesamol synthesis, sodium hydroxide facilitated hydrolysis and subsequent acidification to isolate the product. Adjusting pH to 3–4 post-reaction ensured phase separation and high purity.
Comparative Analysis of Methodologies
Table 3: Method Comparison for this compound Synthesis
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Friedel-Crafts | High scalability | Requires strict moisture control | 60–75 |
| Nucleophilic Substitution | Mild conditions, high selectivity | Solvent recovery challenges | 70–88 |
| Bromination-Substitution | Avoids toxic chlorinated byproducts | Multi-step complexity | 65–80 |
Industrial-Scale Considerations
Q & A
Basic: What are the most reliable synthetic routes for alpha-(3-Methylphenoxy)acetophenone in academic research?
Methodological Answer:
The Friedel-Crafts acylation is a foundational method for synthesizing acetophenone derivatives. For this compound, react 3-methylphenol with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize reaction conditions (e.g., solvent: dichloromethane; temperature: 0–25°C) to enhance regioselectivity . Post-reaction, neutralize the catalyst with dilute HCl, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using TLC and NMR spectroscopy.
Basic: How can researchers purify this compound from reaction mixtures?
Methodological Answer:
Common purification techniques include:
- Distillation: Use fractional distillation under reduced pressure (if volatile).
- Recrystallization: Employ solvents like ethanol or acetone for high-purity crystals.
- Chromatography: Use flash column chromatography (silica gel, polarity-adjusted eluents) for complex mixtures.
For contaminants with similar polarity, consider preparative HPLC with a C18 column and acetonitrile/water mobile phase. Confirm purity via GC-MS or HPLC-UV .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to identify proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.0–2.5 ppm). Use DEPT-135 for carbon hybridization analysis.
- IR Spectroscopy: Confirm carbonyl (C=O) stretch near 1680–1720 cm⁻¹ and ether (C-O-C) bands at 1200–1250 cm⁻¹.
- Mass Spectrometry: ESI-MS or EI-MS for molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with computational predictions (e.g., Gaussian software) .
Advanced: How can solubility data for this compound in supercritical CO₂ be modeled for extraction optimization?
Methodological Answer:
Use density-based models like Chrastil or Del Valle–Aguilera to correlate solubility with temperature (313–343 K) and pressure (10–28 MPa). For example:
- Chrastil Model: , where = solubility, = CO₂ density, = temperature.
- Equation of State (EoS): Apply Peng-Robinson EoS with quadratic mixing rules for phase behavior. Validate against experimental data using error metrics (SSE < 5%) .
Advanced: What strategies optimize regioselectivity in Friedel-Crafts synthesis of this compound?
Methodological Answer:
- Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) to reduce side reactions.
- Solvent Effects: Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilic substitution.
- Directed Ortho-Metalation: Introduce directing groups (e.g., -OMe) to control acylation sites. Monitor reaction progress in real-time via in-situ FTIR .
Advanced: How can computational methods predict the bioactivity of this compound derivatives?
Methodological Answer:
- QSAR Modeling: Use software like Schrödinger’s QikProp to correlate molecular descriptors (logP, polar surface area) with bioactivity (e.g., antimicrobial IC₅₀).
- Molecular Docking: Simulate ligand-receptor interactions (e.g., with CYP450 enzymes) using AutoDock Vina. Validate predictions via in vitro assays (e.g., MIC tests for antimicrobial activity) .
Advanced: How should researchers address contradictions in solubility or reactivity data for acetophenone derivatives?
Methodological Answer:
- Data Triangulation: Compare results across multiple analytical methods (e.g., static vs. dynamic solubility measurements).
- Control Experiments: Replicate studies under identical conditions (solvent purity, temperature calibration).
- Model Refinement: Adjust EoS parameters (e.g., binary interaction coefficients) or apply machine learning (e.g., random forest regression) to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
